molecular formula C17H16N4O2 B14119545 3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine

3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine

Cat. No.: B14119545
M. Wt: 308.33 g/mol
InChI Key: ADECQYTURGAKRL-UHFFFAOYSA-N
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Description

6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is a chemical compound with the molecular formula C17H16N4O2. It is a derivative of terpyridine, a class of compounds known for their ability to form stable complexes with metal ions. This compound is characterized by the presence of methoxy groups at the 6 and 6’’ positions and an amine group at the 2’ position of the terpyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyridine and 2-aminopyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,6-dimethoxypyridine and 2-aminopyridine under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the terpyridine core structure.

Industrial Production Methods

Industrial production of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced form.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted terpyridine derivatives.

Scientific Research Applications

6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to bind to metal ions and generate reactive oxygen species.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects:

    Molecular Targets: The compound targets metal ions such as iron and copper.

    Pathways Involved: The formation of metal complexes can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,2’6’,2’'-Terpyridine: Lacks the methoxy and amine groups, making it less versatile in forming metal complexes.

    4,4’,4’‘-Trimethoxy-2,2’6’,2’'-terpyridine: Contains methoxy groups at different positions, affecting its binding properties.

    2,2’6’,2’‘-Terpyridine-4’-amine: Contains an amine group but lacks the methoxy groups, leading to different reactivity.

Uniqueness

6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is unique due to the presence of both methoxy and amine groups, which enhance its ability to form stable and versatile metal complexes. This makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

3,5-bis(6-methoxypyridin-3-yl)pyridin-2-amine

InChI

InChI=1S/C17H16N4O2/c1-22-15-5-3-11(8-19-15)13-7-14(17(18)21-10-13)12-4-6-16(23-2)20-9-12/h3-10H,1-2H3,(H2,18,21)

InChI Key

ADECQYTURGAKRL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)OC

Origin of Product

United States

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